2-Azidothiazole

Overview

Description

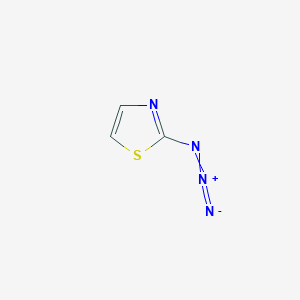

2-Azidothiazole is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound has garnered significant attention due to its unique chemical properties and potential applications in various scientific fields. The azide group attached to the thiazole ring imparts distinct reactivity, making it a valuable intermediate in organic synthesis and a candidate for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azidothiazole typically involves the introduction of an azide group to a thiazole ring. One common method is the reaction of thiazole with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the azide ion replaces a leaving group on the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Azide Functional Group Reactivity

The azide group (–N₃) is known for participation in:

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

-

Thermal Decomposition : Formation of nitrenes, which can undergo insertion or rearrangement reactions.

-

Staudinger Reaction : Reaction with phosphines to generate iminophosphoranes.

For 2-azidothiazole, these pathways could lead to fused heterocycles or functionalized thiazoles, though experimental validation is absent in the provided sources.

Comparative Analysis with 2-Aminothiazoles

While this compound is structurally distinct, its reactivity may parallel 2-aminothiazoles in some contexts:

-

Nucleophilic Substitution : The azide group may act as a leaving group in SNAr reactions, though its stability under basic/acidic conditions requires investigation.

-

Cycloadditions : Analogous to 4-alkenyl-2-aminothiazoles ( ), this compound could participate in [4+2] or [3+2] cycloadditions with electron-deficient dienophiles (e.g., nitroalkenes, acrylates).

Potential Synthetic Routes

Hypothetical methods for derivatizing this compound, inferred from related systems:

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Thermal Decomposition | Heat (Δ) | Thiazole-fused nitrene intermediates |

| Click Chemistry | Cu(I), terminal alkyne | 1,2,3-Triazole-thiazole hybrids |

| Reduction | H₂/Pd or LiAlH₄ | 2-Aminothiazole |

Research Gaps and Recommendations

The absence of direct data on this compound highlights opportunities for future studies:

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

2-Azidothiazole derivatives are increasingly recognized for their therapeutic potential. The thiazole scaffold is known for its broad pharmacological spectrum, which includes:

- Anticancer Activity : Research indicates that 2-aminothiazole derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown potent inhibitory activity against various human cancer cell lines, such as breast, lung, and colon cancers. A study highlighted that specific substitutions on the thiazole ring can enhance antitumor activity, with certain derivatives achieving nanomolar potency against cancer cells .

- Antimicrobial Properties : The 2-aminothiazole series has demonstrated efficacy against Mycobacterium tuberculosis, showcasing sub-micromolar minimum inhibitory concentrations. These compounds have been designed to selectively target mycobacterial species while exhibiting rapid bactericidal effects . Furthermore, this compound derivatives have been evaluated for their antibacterial and antifungal activities, with promising results against a variety of pathogens .

- Neuroprotective Effects : Some derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's. Research indicates that these compounds can inhibit acetylcholinesterase and PARP-1, suggesting their role in neuroprotection and as potential treatments for cognitive disorders .

Case Studies and Research Findings

Several studies illustrate the applications of this compound in various domains:

Case Study 1: Anticancer Activity

A study synthesized multiple 2-aminothiazole derivatives and evaluated their antiproliferative effects on cancer cell lines A549 (lung), HeLa (cervical), and HT29 (colon). Among these compounds, several exhibited remarkable antiproliferative activity, with some showing IC50 values below 10 µM .

Case Study 2: Antimicrobial Activity

In another investigation, a series of 2-aminothiazole derivatives were tested against five bacterial strains and two fungal species. The results indicated significant growth inhibition across all tested pathogens, with some compounds achieving over 80% inhibition at low concentrations .

Case Study 3: Neuroprotective Applications

Research on a specific 2-aminothiazole derivative revealed its dual action in inhibiting acetylcholinesterase and PARP-1. This compound demonstrated significant neuroprotective effects in vitro, suggesting its potential utility in treating Alzheimer's disease .

Summary of Applications

The following table summarizes the key applications of this compound based on current research findings:

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibitory effects on various cancer cell lines | Potent activity with nanomolar IC50 values |

| Antimicrobial | Efficacy against bacteria and fungi | Sub-micromolar MIC against Mycobacterium tuberculosis |

| Neuroprotection | Inhibition of acetylcholinesterase and PARP-1 | Potential therapeutic agent for Alzheimer's disease |

| Anti-inflammatory | Compounds exhibit anti-inflammatory properties | Effective in reducing inflammation markers |

Mechanism of Action

The mechanism of action of 2-Azidothiazole is primarily based on the reactivity of its azide group. In cycloaddition reactions, the azide group forms a highly reactive intermediate that can readily react with alkynes to form stable triazole rings. This reactivity is harnessed in various applications, including bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.

Comparison with Similar Compounds

2-Aminothiazole: Contains an amino group instead of an azide group, used in drug development.

2-Mercaptothiazole: Contains a thiol group, used in rubber vulcanization and as a corrosion inhibitor.

Benzothiazole: A fused ring system with a benzene ring, used in the synthesis of dyes and pharmaceuticals.

Uniqueness of 2-Azidothiazole: The presence of the azide group in this compound imparts unique reactivity, particularly in cycloaddition reactions, making it a valuable intermediate in organic synthesis and bioconjugation. Its ability to form stable triazole rings distinguishes it from other thiazole derivatives and expands its utility in various scientific fields.

Biological Activity

2-Azidothiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an azide group (-N₃) at the 2-position of the thiazole ring. The thiazole ring itself is a five-membered heterocycle containing sulfur and nitrogen atoms, which contributes to the compound's diverse biological properties. The synthesis of this compound typically involves the reaction of thiazole derivatives with azide reagents under suitable conditions, often yielding a range of substituted analogs.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that thiazole derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds derived from the thiazole structure have shown promising results in reducing cell viability in human cancer cell lines such as A549 (lung adenocarcinoma) and HCA-7 (colonic adenocarcinoma) . In xenograft models, certain thiazole derivatives demonstrated significant tumor growth inhibition, suggesting that this compound could be further explored for its anticancer effects.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the thiazole ring. SAR studies indicate that modifications at specific positions can enhance or diminish biological potency. For instance:

- C-2 Position : Substituents at this position can significantly affect antimicrobial activity; lipophilic groups are often beneficial.

- C-4 Position : The presence of pyridine or other heterocycles at this position has been correlated with increased selectivity against mycobacterial species .

Case Studies

- Antimicrobial Activity Against M. tuberculosis :

-

Anticancer Evaluation :

- In a study focusing on the anticancer properties of thiazoles, compounds similar to this compound were tested in vitro against various cancer cell lines. The results showed significant reductions in cell viability, particularly in lung and colon cancer models, highlighting the potential for further development as anticancer agents .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Azidothiazole, and what are their methodological limitations?

- Answer: Common approaches include (1) cyclization of thioamide precursors with sodium azide under acidic conditions and (2) nucleophilic substitution of halogenated thiazoles with azide sources (e.g., NaN₃). The Hantzsch thiazole synthesis modified with azide reagents may yield this compound but often requires hazardous azide handling. Limitations include low yields due to competing side reactions (e.g., dimerization) and safety risks from exothermic steps. Use Schlenk-line techniques for air-sensitive intermediates and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Answer: Key methods include:

- NMR Spectroscopy: ¹H NMR (δ 7.5–8.5 ppm for thiazole protons; δ ~3.5 ppm for azide-adjacent CH groups) and ¹³C NMR to confirm ring substitution patterns.

- IR Spectroscopy: Strong absorption at ~2100 cm⁻¹ (N₃ stretch).

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₃H₂N₄S).

- X-ray Crystallography: Resolves azide orientation and crystal packing effects. Validate purity via elemental analysis .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Answer: Implement the following:

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation: Use fume hoods to avoid inhalation of azide vapors.

- Storage: Keep in airtight containers at 2–8°C, away from metals (e.g., copper) to prevent explosive decomposition.

- Spill Management: Neutralize spills with dilute NaNO₂ solution and collect waste in designated containers .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of azide incorporation in thiazole derivatives?

- Answer: Control substitution patterns by:

- Precursor Design: Use electron-withdrawing groups (e.g., NO₂) at the 4-position of thiazole to direct azide addition to the 2-position.

- Catalytic Systems: Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for selective functionalization.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance azide nucleophilicity. Validate outcomes via DFT calculations to predict reaction pathways .

Q. How should contradictory data on the biological activity of this compound derivatives be resolved?

- Answer: Address discrepancies through:

- Experimental Replication: Standardize assays (e.g., MIC for antimicrobial studies; IC₅₀ for cytotoxicity) across multiple cell lines.

- Meta-Analysis: Compare datasets using tools like RevMan to identify outliers or confounding variables (e.g., solvent effects in DMSO).

- Structural-Activity Relationship (SAR) Studies: Synthesize analogs with modified azide groups (e.g., triazoles via click chemistry) to isolate bioactive motifs .

Q. What strategies mitigate thermal instability during this compound synthesis?

- Answer:

- Temperature Control: Conduct reactions at ≤0°C using ice baths to suppress exothermic decomposition.

- Flow Chemistry: Minimize batch-scale hazards by using microreactors for azide reactions.

- Stabilizing Agents: Add chelators (e.g., EDTA) to sequester metal impurities. Monitor stability via DSC (Differential Scanning Calorimetry) .

Q. How can computational methods enhance the design of this compound-based probes for bioimaging?

- Answer:

- Docking Simulations: Use AutoDock Vina to predict binding affinities with target proteins (e.g., tubulin).

- Photophysical Modeling: Employ TD-DFT to optimize fluorescence properties by tuning electron-donating/withdrawing substituents.

- In Silico Toxicity Prediction: Apply ADMET predictors (e.g., SwissADME) to prioritize low-toxicity candidates .

Q. Methodological Frameworks

Properties

IUPAC Name |

2-azido-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4S/c4-7-6-3-5-1-2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWLDMPZIUKHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479701 | |

| Record name | 2-Azidothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58822-97-2 | |

| Record name | 2-Azidothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-azido-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.